Rizatriptan N-oxide is a potential impurity found in commercial preparations of rizatriptan . It is a degradation product formed under oxidative conditions .
The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .
The molecular formula of Rizatriptan N-oxide is C15H19N5O . Its average mass is 285.344 Da and its monoisotopic mass is 285.158966 Da .
The molecular formula of Rizatriptan N-oxide is C15H19N5O . Its average mass is 285.344 Da and its monoisotopic mass is 285.158966 Da .
Rizatriptan N-oxide is classified as a pharmaceutical impurity and metabolite of rizatriptan, specifically identified by the CAS number 260435-42-5. It is structurally related to the active ingredient in the migraine medication rizatriptan benzoate, which is marketed under the brand name Maxalt® . The compound's molecular formula is with a molecular weight of 285.34 g/mol .
The synthesis of Rizatriptan N-oxide can be achieved through various methods. One notable process involves the oxidative conversion of rizatriptan benzoate using a catalytic system comprising ruthenium(III) chloride and iridium(III) chloride in the presence of N-haloamines. This method has been explored for its efficiency and scope in producing Rizatriptan N-oxide from its parent compound .
Another synthesis route for rizatriptan itself involves the reaction of 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride with 4-N,N-dimethylaminobutanal dimethylacetal under acidic conditions (e.g., hydrochloric acid), leading to the formation of crude rizatriptan base. This base can then be purified and converted to its benzoate salt for commercial use .
The molecular structure of Rizatriptan N-oxide can be represented by the following details:
C[N+](C)([O-])CCc1c[nH]c2ccc(Cn3cncn3)cc12
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
The structure features a triazole ring and an indole moiety, characteristic of many tryptamine derivatives. The presence of an N-oxide functional group indicates oxidation at the nitrogen atom in the side chain .
Rizatriptan N-oxide participates in various chemical reactions primarily involving oxidation processes. The conversion from rizatriptan benzoate to Rizatriptan N-oxide has been studied extensively. The reaction typically requires specific catalysts and conditions to promote efficient conversion while minimizing byproducts. For instance, the use of ruthenium(III) and iridium(III) catalysts has shown promising results in optimizing this transformation under mild conditions .
Rizatriptan functions as a selective agonist for serotonin receptors (specifically 5-HT_1B and 5-HT_1D), which are implicated in vasoconstriction and inhibition of pro-inflammatory neuropeptide release during migraine attacks. The mechanism involves binding to these receptors in cerebral blood vessels and trigeminal neurons, leading to reduced vasodilation and alleviation of migraine symptoms. While Rizatriptan N-oxide does not have documented therapeutic action on its own, understanding its formation from rizatriptan helps elucidate metabolic pathways relevant to drug efficacy and safety .
The physical properties of Rizatriptan N-oxide include:
Chemical properties include its solubility in various organic solvents due to its polar functional groups. The compound is typically stored at low temperatures (-20°C) to maintain stability .
Rizatriptan N-oxide serves primarily as an impurity reference standard in pharmaceutical analytical testing. Its characterization is crucial for quality control processes during the synthesis of rizatriptan formulations. Furthermore, understanding its formation can provide insights into metabolic pathways that could influence drug development strategies for migraine therapies.
Rizatriptan N-oxide possesses the molecular formula C₁₅H₁₉N₅O, with a molecular weight of 285.34 g/mol [1] [4] [6]. This formula reflects the addition of an oxygen atom to the parent drug rizatriptan (C₁₅H₁₉N₅), consistent with N-oxidation. The systematic IUPAC name is:N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide [4] [7]. Alternative nomenclature includes 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide, explicitly denoting the N-oxidation at the tertiary amine of the dimethylaminoethyl side chain [2] [6]. The structural backbone comprises a 1H-indole core substituted at the 3-position with a dimethylaminoethyl chain (modified to an N-oxide) and at the 5-position with a 1,2,4-triazol-1-ylmethyl group.
Rizatriptan N-oxide has the unique CAS Registry Number 260435-42-5, universally used for precise identification in chemical databases and regulatory documents [2] [4] [6]. It is classified as a Pharmaceutical Analytical Impurity under international standards, specifically designated as "Rizatriptan EP Impurity H" in the European Pharmacopoeia system [4]. This classification indicates its primary use as a reference standard for quality control during rizatriptan drug substance and product analysis. Harmonized System (HS) code 293399 is assigned for international trade, categorizing it under heterocyclic compounds with nitrogen heteroatoms [2] [6]. Regulatory documentation notes it is not an official USP Reference Standard but rather an Analytical Material for research purposes [2] [6].
Structural confirmation of rizatriptan N-oxide relies on advanced spectroscopic techniques:
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals a protonated molecular ion [M+H]⁺ at m/z 286.2, consistent with its molecular weight (285.34 + H⁺). High-resolution MS confirms an accurate mass of 285.159 Da [4] [5]. Key fragmentation patterns include losses characteristic of the N-oxide moiety and cleavage of the triazole-methylindole bond. Nuclear Magnetic Resonance (NMR) studies resolve the full skeletal structure and regiochemistry. The N-oxide formation shifts the dimethylamino group resonance downfield compared to rizatriptan [5].
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides atomic-level assignment of the structure. The N-oxide group significantly influences neighboring protons, particularly the methyl groups on the amine, which appear deshielded relative to the parent drug. Aromatic indole protons and triazole ring protons show characteristic splitting patterns and chemical shifts [5].
Table 1: Key Spectroscopic Signatures of Rizatriptan N-Oxide
Technique | Key Parameters/Peaks | Structural Information |
---|---|---|
High-Resolution MS | Accurate mass: 285.159 Da [M]⁺ | Confirms molecular formula C₁₅H₁₉N₅O |
LC-MS/MS | [M+H]⁺ m/z 286.2 | Protonated molecular ion |
¹H NMR | Downfield-shifted N⁺-methyl signals (~δ 3.0-3.3 ppm) | N-oxide formation |
¹³C NMR | Characteristic indole/triazole carbon shifts | Validates aromatic substitution pattern |
Rizatriptan N-oxide is a pharmacologically relevant metabolite of the antimigraine drug rizatriptan, formed via enzymatic N-oxidation of the tertiary amine group. Critical comparisons include:
Structural Differences: The conversion of rizatriptan (C₁₅H₁₉N₅) to its N-oxide (C₁₅H₁₉N₅O) adds one oxygen atom, increasing molecular weight from 269.35 g/mol to 285.34 g/mol. This modification transforms the dimethylamino group (-N(CH₃)₂) into a dipolar N-oxide (-N⁺(CH₃)₂O⁻), significantly altering physicochemical properties such as polarity, solubility, and hydrogen-bonding capacity [3] [5].
Metabolic Origin: N-oxidation occurs primarily via hepatic flavin-containing monooxygenases (FMOs), not cytochrome P450 enzymes. This biotransformation represents a minor pathway in humans, accounting for only 2-4% of an administered oral rizatriptan dose based on urinary excretion data [3] [5].
Excretion Profile: Unlike the parent drug, rizatriptan N-oxide undergoes renal elimination without significant further metabolism. After intravenous rizatriptan administration, ~4% of the dose is excreted in urine as the N-oxide; after oral administration, this decreases to ~2%, suggesting some first-pass involvement [5].
Table 2: Metabolic Comparison of Rizatriptan and Rizatriptan N-Oxide
Property | Rizatriptan | Rizatriptan N-Oxide |
---|---|---|
Molecular Formula | C₁₅H₁₉N₅ | C₁₅H₁₉N₅O |
Primary Metabolic Pathway | Aromatic hydroxylation/sulfation (>50%) | Direct N-oxidation product |
Urinary Excretion | ~14% (oral dose) as unchanged drug | ~2-4% of dose excreted as metabolite |
Biological Activity | Potent 5-HT₁B/₁D receptor agonist | Pharmacologically inactive metabolite |
Rizatriptan N-oxide is devoid of significant 5-HT₁B/₁D receptor agonist activity, distinguishing it pharmacologically from active metabolites like hydroxylated derivatives. Its primary significance lies in analytical chemistry as a validated impurity reference standard for rizatriptan pharmaceutical quality control [3] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7